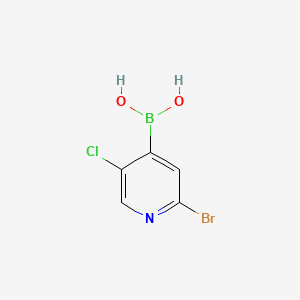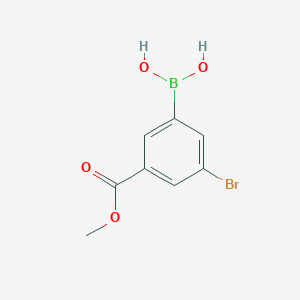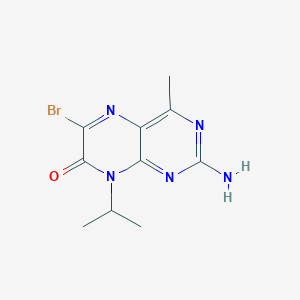
2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one
Overview
Description
2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one (abbreviated as 2AB8IMP7) is an organic compound that belongs to the family of pteridines. It is a white crystalline solid that is soluble in water, ethanol, and ethyl acetate. It has a molecular weight of 332.3 g/mol and a melting point of 155-157 °C. 2AB8IMP7 has been extensively studied due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Pteridine Derivatives Synthesis
The compound 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one falls under the category of pteridine derivatives, which have diverse applications in scientific research due to their structural similarity to biological molecules. A pivotal study outlines the synthesis of pteridin-4-one derivatives from 2-aminopyrazine-3-carboxamide and its derivatives, showcasing a method that can be adapted for the synthesis of a wide range of pteridine compounds, including those with specific substitutions like bromo, methyl, and isopropyl groups. This research highlights the versatility of pteridine chemistry and its relevance to creating analogs for biological studies (Albert, 1979).
Pteridine and Pyrimidine Analog Synthesis
Another study focuses on the synthesis and properties of 8-substituted 2,4-dithiolumazines, which are related to the structural framework of the query compound. The research delves into creating compounds with nucleophilic addition properties, offering insights into modifying pteridine and pyrimidine rings for potential therapeutic and biochemical applications (Hübsch & Pfleiderer, 1988).
Biological Activity and Enzyme Inhibition
Further exploration into the realm of pyrimidopyrimidines reveals their design and synthesis for biological activity, particularly as substrates and inhibitors of dihydrofolate reductase (DHFR). This enzyme is crucial in the folate pathway, which is targeted for cancer therapy and antimicrobial agents. The synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-ones demonstrates the potential of such compounds in medicinal chemistry, highlighting the relevance of pteridine derivatives in developing new therapeutics (Gebauer, McKinlay, & Gready, 2003).
Pteridine in Photosynthetic Bacteria
An intriguing application of pteridine compounds is found in the study of photosynthetic bacteria. Research demonstrates that some photosynthetic bacteria contain significant amounts of 2-amino-4-hydroxypteridinyl compounds, which vary depending on the growth conditions (light vs. dark). This study underscores the biological significance of pteridines and suggests avenues for research into their roles in microbial physiology and photosynthesis (Maclean, Forrest, & Hoare, 1966).
properties
IUPAC Name |
2-amino-6-bromo-4-methyl-8-propan-2-ylpteridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O/c1-4(2)16-8-6(14-7(11)9(16)17)5(3)13-10(12)15-8/h4H,1-3H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEXJWDVOBFVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




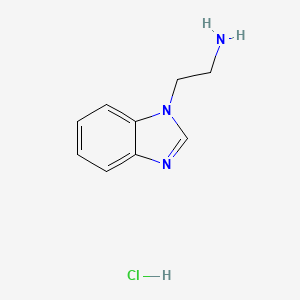



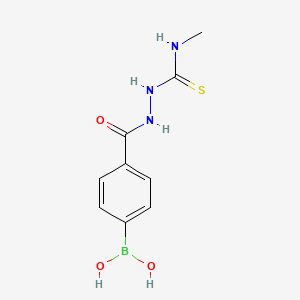
![1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1519937.png)
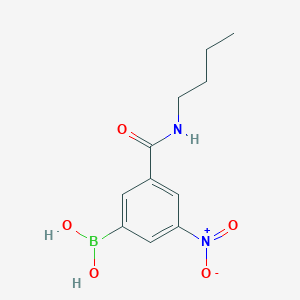
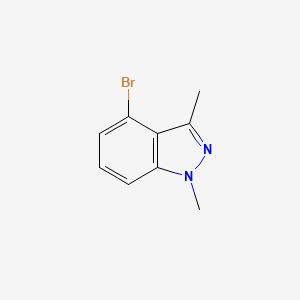
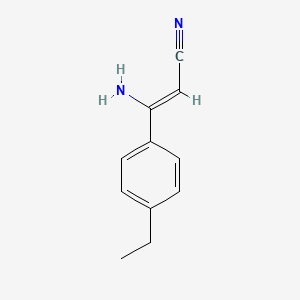
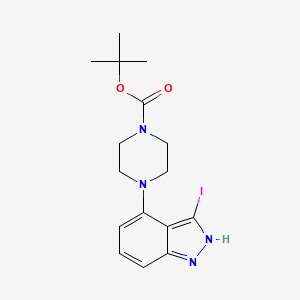
![tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1519946.png)
